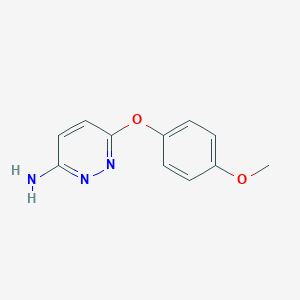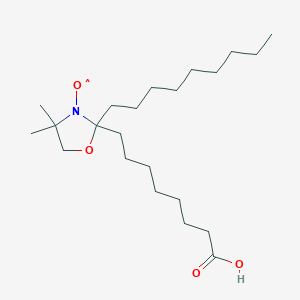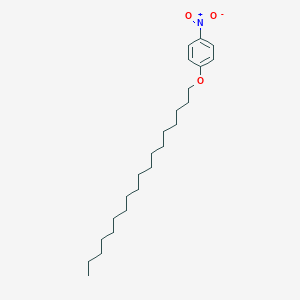
6-(4-Méthoxyphénoxy)pyridazin-3-amine
Vue d'ensemble
Description
“6-(4-Methoxyphenoxy)pyridazin-3-amine” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The compound contains a pyridazin-3-amine group attached to a methoxyphenoxy group .
Molecular Structure Analysis
The molecular structure of “6-(4-Methoxyphenoxy)pyridazin-3-amine” consists of a pyridazin-3-amine group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C11H11N3O2/c1-15-8-2-4-9 (5-3-8)16-11-7-6-10 (12)13-14-11/h2-7H,1H3, (H2,12,13) .Physical And Chemical Properties Analysis
“6-(4-Methoxyphenoxy)pyridazin-3-amine” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 70.3 Ų and a complexity of 207 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyridazine, y compris la 6-(4-méthoxyphénoxy)pyridazin-3-amine, ont montré des propriétés antimicrobiennes . Ils peuvent être utilisés dans le développement de nouveaux agents antimicrobiens.
Effets antidépresseurs et anxiolytiques
Ces composés ont également été associés à des effets antidépresseurs et anxiolytiques . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments pour le traitement des troubles de santé mentale.
Propriétés antihypertensives
Les dérivés de la pyridazine ont été trouvés pour avoir des propriétés antihypertensives . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de l'hypertension artérielle.
Activité anticancéreuse
Certains dérivés de la pyridazine ont montré une activité anticancéreuse . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Effets anti-inflammatoires et analgésiques
Ces composés ont été associés à des effets anti-inflammatoires et analgésiques . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de la douleur et de l'inflammation.
Propriétés antidiabétiques
Certains dérivés de la pyridazine ont été associés à des propriétés antidiabétiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le diabète.
Utilisation en agrochimie
<a data-citationid="de38fa33-9947-c09c-89fc-1a7fbccd6d7f-40-group" h="ID=
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(4-Methoxyphenoxy)pyridazin-3-amine is the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
6-(4-Methoxyphenoxy)pyridazin-3-amine interacts with the GABA-A receptor in a selective and competitive manner . This means that it binds to the receptor and competes with the natural ligand, GABA, for the same binding site . The result of this interaction is a decrease in the activation of the receptor .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain . By inhibiting the activation of the GABA-A receptor, the compound reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of 6-(4-Methoxyphenoxy)pyridazin-3-amine’s action are primarily related to its inhibition of the GABA-A receptor . This can lead to an increase in neuronal excitability, which may have various effects depending on the specific context within the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-Methoxyphenoxy)pyridazin-3-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the GABA-A receptor .
Propriétés
IUPAC Name |
6-(4-methoxyphenoxy)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBFXCNFQQNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567243 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121041-41-6 | |
| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
